molecular formula C15H12N2O B12328212 Anthracene-9-carbohydrazide CAS No. 61258-69-3

Anthracene-9-carbohydrazide

Cat. No.: B12328212
CAS No.: 61258-69-3
M. Wt: 236.27 g/mol
InChI Key: LIGPKYSJJKFJRY-UHFFFAOYSA-N
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Description

9-Anthracenecarboxylic acid, hydrazide is an organic compound derived from 9-anthracenecarboxylic acid It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxylic acid, hydrazide typically involves the reaction of 9-anthracenecarboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{9-Anthracenecarboxylic acid} + \text{Hydrazine} \rightarrow \text{9-Anthracenecarboxylic acid, hydrazide} ]

Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxylic acid, hydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: 9-Anthracenecarboxylic acid, hydrazide can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles can be used to introduce new functional groups via substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with reduced functional groups.

Scientific Research Applications

9-Anthracenecarboxylic acid, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-anthracenecarboxylic acid, hydrazide involves its interaction with various molecular targets and pathways. The compound can form stable radicals upon light irradiation, which can then participate in further chemical reactions . These radicals can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo photochemical reactions is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    9-Anthracenecarboxylic acid: The parent compound, which lacks the hydrazide group.

    9-Anthracenemethanol: A derivative with a hydroxymethyl group instead of the carboxylic acid or hydrazide group.

    9,10-Anthracenedicarboxylic acid: A related compound with two carboxylic acid groups.

Uniqueness: 9-Anthracenecarboxylic acid, hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and materials science.

Properties

CAS No.

61258-69-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

anthracene-9-carbohydrazide

InChI

InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18)

InChI Key

LIGPKYSJJKFJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN

Origin of Product

United States

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